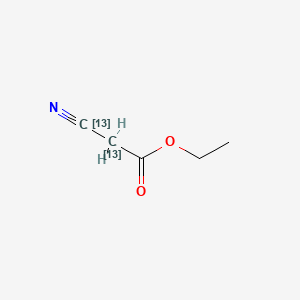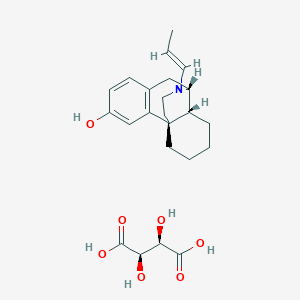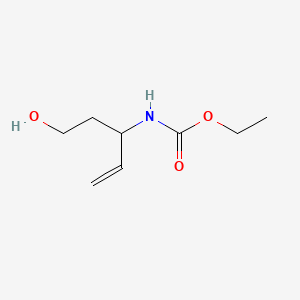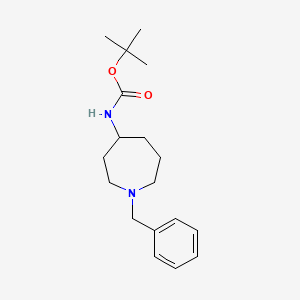
Ethanethiol, 2-(4-phenylbutyl)amino-, hydrogen sulfate (ester)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanethiol, 2-(4-phenylbutyl)amino-, hydrogen sulfate (ester) is an organosulfur compound that features a thiol group (-SH) and a sulfate ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethanethiol, 2-(4-phenylbutyl)amino-, hydrogen sulfate (ester) typically involves the reaction of ethanethiol with 2-(4-phenylbutyl)amine, followed by sulfation. The sulfation process can be achieved using reagents such as sulfur trioxide-pyridine complex or chlorosulfonic acid under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfation processes using continuous flow reactors to ensure consistent quality and yield. The use of microwave-assisted sulfation has also been explored to enhance reaction efficiency and reduce production time .
Análisis De Reacciones Químicas
Types of Reactions
Ethanethiol, 2-(4-phenylbutyl)amino-, hydrogen sulfate (ester) can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The sulfate ester group can be reduced to yield the corresponding alcohol.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or iodine can be used under mild conditions to oxidize the thiol group.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the sulfate ester group.
Substitution: Alkyl halides can react with the thiol group in the presence of a base to form thioethers.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Alcohols.
Substitution: Thioethers.
Aplicaciones Científicas De Investigación
Ethanethiol, 2-(4-phenylbutyl)amino-, hydrogen sulfate (ester) has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential role in cellular signaling and as a probe for thiol-based redox reactions.
Medicine: Investigated for its potential therapeutic applications, including as an antioxidant or in drug delivery systems.
Mecanismo De Acción
The mechanism of action of ethanethiol, 2-(4-phenylbutyl)amino-, hydrogen sulfate (ester) involves its interaction with molecular targets through its thiol and sulfate ester groups. The thiol group can form disulfide bonds with cysteine residues in proteins, affecting their structure and function. The sulfate ester group can participate in sulfation reactions, modifying the activity of various biomolecules .
Comparación Con Compuestos Similares
Similar Compounds
2-((4-(p-Bromophenyl)butyl)amino)ethanethiol, hydrogen sulfate (ester): Similar structure but with a bromine atom on the phenyl ring.
Ethanethiol, 2-(1-adamantyl)amino-, hydrogen sulfate: Contains an adamantyl group instead of a phenylbutyl group.
Uniqueness
Ethanethiol, 2-(4-phenylbutyl)amino-, hydrogen sulfate (ester) is unique due to its specific combination of a thiol group and a sulfate ester group, which allows it to participate in a wide range of chemical reactions and interact with various molecular targets. This makes it a versatile compound for research and industrial applications.
Propiedades
Número CAS |
23464-46-2 |
|---|---|
Fórmula molecular |
C12H19NO3S2 |
Peso molecular |
289.4 g/mol |
Nombre IUPAC |
4-(2-sulfosulfanylethylamino)butylbenzene |
InChI |
InChI=1S/C12H19NO3S2/c14-18(15,16)17-11-10-13-9-5-4-8-12-6-2-1-3-7-12/h1-3,6-7,13H,4-5,8-11H2,(H,14,15,16) |
Clave InChI |
LBAPNIABYOOWDN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CCCCNCCSS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Methoxy-6,6-dimethyl-9-methylidene-3-(2-methyloctan-2-yl)-7,8,10,10a-tetrahydro-6aH-benzo[c]chromene](/img/structure/B13830395.png)
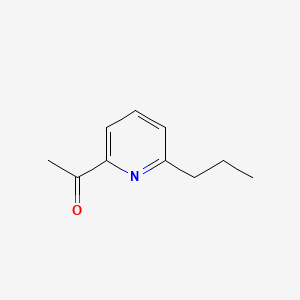
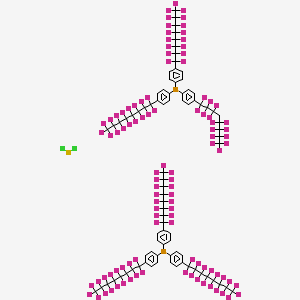
![1-[1-(Cyclohexanecarbonyl)cyclopropyl]ethanone](/img/structure/B13830420.png)
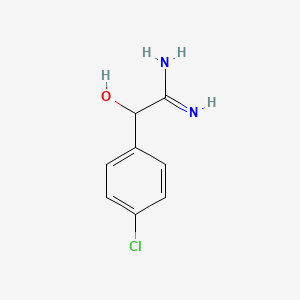
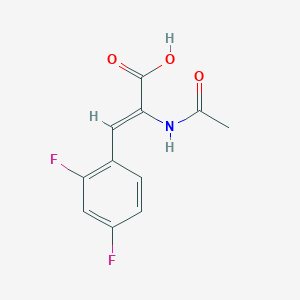
![(E)-but-2-enedioic acid;4-(4-methylpiperazin-1-yl)-7-(trifluoromethyl)pyrrolo[1,2-a]quinoxaline](/img/structure/B13830436.png)
![(3aR,3a'R,7aR,7a'R)-2,2'-((2S,4S)-Pentane-2,4-diylbis(oxy))bis(1,3-diphenyloctahydro-1H-benzo[d][1,3,2]diazaphosphole)](/img/structure/B13830440.png)
